molecular formula C10H18BrNO2S B14773579 Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate

Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate

Cat. No.: B14773579
M. Wt: 296.23 g/mol
InChI Key: KGOZRGYVAYDLAF-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate is an organic compound that belongs to the class of esters It features a bromine atom, a methyl ester group, and a thiomorpholine ring with two methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate typically involves the reaction of 2,3-dimethylthiomorpholine with methyl 2-bromo-3-chloropropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the thiomorpholine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: It is investigated for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester group can participate in esterification and hydrolysis reactions. The thiomorpholine ring can undergo oxidation and reduction, affecting its chemical properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-2-methylpropanoate: Similar in structure but lacks the thiomorpholine ring.

    Ethyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate: Similar but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-chloro-3-(2,3-dimethylthiomorpholin-4-yl)propanoate: Similar but with a chlorine atom instead of a bromine atom.

Uniqueness

Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C10H18BrNO2S

Molecular Weight

296.23 g/mol

IUPAC Name

methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate

InChI

InChI=1S/C10H18BrNO2S/c1-7-8(2)15-5-4-12(7)6-9(11)10(13)14-3/h7-9H,4-6H2,1-3H3

InChI Key

KGOZRGYVAYDLAF-UHFFFAOYSA-N

Canonical SMILES

CC1C(SCCN1CC(C(=O)OC)Br)C

Origin of Product

United States

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